molecular formula C10H8ClN3O2S2 B15190289 Thieno(2,3-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide CAS No. 113387-69-2

Thieno(2,3-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide

Cat. No.: B15190289
CAS No.: 113387-69-2
M. Wt: 301.8 g/mol
InChI Key: KHDGZJRDGAXZEU-UHFFFAOYSA-N
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Description

Thieno(2,3-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide is a chemical compound known for its unique structure and properties It is characterized by the presence of a thieno[2,3-d]isothiazole ring system, which is fused with a pyrazole ring substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno(2,3-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide typically involves the following steps:

    Formation of the Thieno[2,3-d]isothiazole Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and isothiocyanates.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via condensation reactions involving hydrazines and 1,3-diketones.

    Substitution Reactions: Chlorine and methyl groups are introduced through halogenation and alkylation reactions, respectively.

    Oxidation: The final step involves the oxidation of the compound to form the 1,1-dioxide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the 1,1-dioxide group to other functional groups.

    Substitution: The chlorine and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide and bromine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives.

Scientific Research Applications

Thieno(2,3-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Thieno(2,3-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]isothiazole Derivatives: Compounds with similar ring structures but different substituents.

    Pyrazole Derivatives: Compounds with pyrazole rings substituted with various functional groups.

Uniqueness

Thieno(2,3-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide is unique due to its specific combination of a thieno[2,3-d]isothiazole ring and a chlorinated, methylated pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

113387-69-2

Molecular Formula

C10H8ClN3O2S2

Molecular Weight

301.8 g/mol

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)thieno[2,3-d][1,2]thiazole 1,1-dioxide

InChI

InChI=1S/C10H8ClN3O2S2/c1-5-8(11)6(2)14(12-5)10-9-7(3-4-17-9)18(15,16)13-10/h3-4H,1-2H3

InChI Key

KHDGZJRDGAXZEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=NS(=O)(=O)C3=C2SC=C3)C)Cl

Origin of Product

United States

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